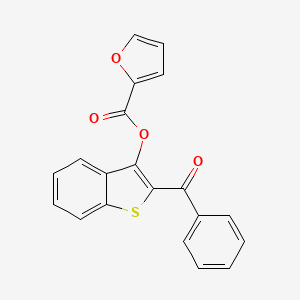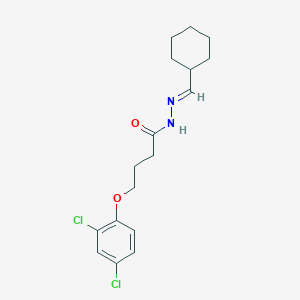![molecular formula C13H10Cl2N2O3S B5781076 N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide, commonly known as DIDS, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to selectively inhibit anion transporters.
科学的研究の応用
DIDS has been extensively used in scientific research as it selectively inhibits anion transporters. It has been used to study the transport of anions such as chloride, bicarbonate, and sulfate across the cell membrane. DIDS has also been used to study the role of anion transporters in various physiological processes such as acid-base balance, ion homeostasis, and cell volume regulation.
作用機序
DIDS selectively inhibits anion transporters by binding to a specific site on the transporter protein. This binding results in the inhibition of anion transport across the cell membrane. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the disruption of the structure of the anion transporter protein.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the transport of chloride, bicarbonate, and sulfate across the cell membrane. This inhibition can result in changes in intracellular pH, cell volume, and ion homeostasis. DIDS has also been shown to inhibit the activity of certain enzymes such as carbonic anhydrase.
実験室実験の利点と制限
DIDS has several advantages for use in lab experiments. It is a highly selective inhibitor of anion transporters and can be used to study the role of these transporters in various physiological processes. DIDS is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of DIDS. It has been shown to have off-target effects on certain ion channels, which can complicate the interpretation of experimental results. Additionally, the high potency of DIDS can make it difficult to determine the appropriate concentration to use in experiments.
将来の方向性
There are several future directions for the use of DIDS in scientific research. One area of interest is the role of anion transporters in cancer cells. It has been shown that certain anion transporters are upregulated in cancer cells, and inhibition of these transporters may be a promising therapeutic strategy. Another area of interest is the development of more selective inhibitors of anion transporters. This could help to overcome the limitations of DIDS and provide more precise tools for studying the role of anion transporters in physiological processes.
合成法
DIDS can be synthesized by reacting 4-aminobenzenesulfonamide with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DIDS as a white crystalline solid. The purity of the compound can be confirmed by NMR and mass spectrometry.
特性
IUPAC Name |
2,6-dichloro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-10-2-1-3-11(15)12(10)13(18)17-8-4-6-9(7-5-8)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCXRTKGPDPRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(4-sulfamoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)




![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)

![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)

